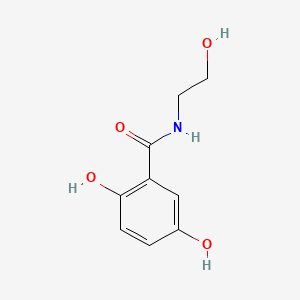

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

説明

Structural Context within Dihydroxybenzene and Benzamide (B126) Derivatives

The chemical architecture of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide places it within two significant families of organic compounds: dihydroxybenzenes and benzamides. The core of the molecule is a benzene (B151609) ring substituted with two hydroxyl (-OH) groups, classifying it as a dihydroxybenzene derivative. This aromatic core is attached to a benzamide group, which consists of an amide (-CONH-) linked to the benzene ring. The amide's nitrogen is further substituted with a hydroxyethyl (B10761427) (-CH₂CH₂OH) group.

The presence of multiple hydroxyl groups and an amide linkage defines the compound's chemical behavior. researchgate.netsolubilityofthings.com Hydroxyl groups are ubiquitous in organic chemistry and are known for their ability to form hydrogen bonds, which can contribute significantly to a molecule's binding affinity with biological targets. researchgate.net Their chemical versatility also allows for transformations through processes like oxidation and substitution. researchgate.net The reactivity of different hydroxyl groups within a single molecule can vary, allowing for site-directed modifications. nih.gov

The amide group is a stable chemical linkage formed from a carboxylic acid and an amine. solubilityofthings.com This bond is fundamental to biochemistry, as it forms the peptide bonds that link amino acids into proteins. solubilityofthings.com While stable, amide bonds can be cleaved through hydrolysis. solubilityofthings.com The combination of a secondary amino group, a keto group, and both aliphatic and aromatic hydroxyl groups makes the title compound a highly versatile ligand. nih.gov It can form intra- and intermolecular hydrogen bonds, influencing its crystal structure and interactions with other molecules. nih.gov

Table 2: Key Functional Groups and Their Significance

| Functional Group | Role in Chemical Reactivity | Role in Biological Interactions |

|---|---|---|

| Aromatic Hydroxyl (-OH) | Can act as a hydrogen bond donor. nih.gov Influences the electronic properties of the aromatic ring. | Forms strong hydrogen bonds, contributing to binding affinity with receptors and enzymes. researchgate.net |

| Aliphatic Hydroxyl (-OH) | Can act as both a hydrogen bond donor and acceptor. nih.gov Site for potential esterification or oxidation reactions. | Can participate in hydrogen bond networks within binding sites. researchgate.net |

| Amide (-CONH-) | Provides structural rigidity and stability. solubilityofthings.com Can be hydrolyzed under acidic or basic conditions. | Forms the basis of peptide bonds in proteins. solubilityofthings.com Participates in hydrogen bonding. |

Structurally, this compound is an analogue of salicylic (B10762653) acid, a foundational molecule in medicinal chemistry. Salicylic acid features a carboxylic acid group and a hydroxyl group on a benzene ring. The target compound can be viewed as a derivative of gentisic acid (2,5-dihydroxybenzoic acid), which itself is an isomer of salicylic acid. The conversion of the carboxylic acid group of gentisic acid into an N-(2-hydroxyethyl)amide changes the molecule's properties, such as its polarity, size, and hydrogen bonding capacity.

The synthesis of amides from salicylic acid and its derivatives is a common strategy in medicinal chemistry to create new chemical entities with potentially different biological activities. researchgate.netmdpi.com For instance, polyfluorosalicylamides have been synthesized and have shown analgesic activity. researchgate.net The modification of the carboxyl group can alter how the molecule interacts with biological targets, leading to novel therapeutic candidates. mdpi.com

Table 3: Structural Comparison with Salicylic Acid and Gentisic Acid

| Compound | Core Structure | Functional Group 1 | Functional Group 2 | Functional Group 3 |

|---|---|---|---|---|

| Salicylic Acid | Benzene Ring | -COOH (Carboxylic Acid) | -OH (Hydroxyl) at C2 | - |

| Gentisic Acid | Benzene Ring | -COOH (Carboxylic Acid) | -OH (Hydroxyl) at C2 | -OH (Hydroxyl) at C5 |

| This compound | Benzene Ring | -CONH(CH₂CH₂OH) (Amide) | -OH (Hydroxyl) at C2 | -OH (Hydroxyl) at C5 |

Overview of Established and Emerging Research Avenues for this compound

Research involving this compound spans from established roles in pharmaceutical formulations to potential applications based on its chemical structure.

In the field of pharmaceutical chemistry, this compound, also known by the name gentisinic acid ethanolamide, has an established use as a complexing agent and an antioxidant synergist. google.com Its ability to chelate metal ions makes it valuable in the preparation of injections and other sterile liquid formulations. google.com A key application has been its use as a synthetic intermediate in the production of the raw material for flecainide, an antiarrhythmic drug. google.com A documented preparation method involves the direct polycondensation reaction between a gentian acid ester and ethanolamine (B43304), which is noted for being a simple, cost-effective, and environmentally conscious process. google.com

The current research landscape continues to recognize the compound's utility as a versatile ligand in coordination chemistry, owing to its combination of different donor atoms that can accommodate a variety of metal centers. nih.gov Its ability to act as a neutral or anionic ligand depending on pH enhances its versatility. nih.gov

Emerging research prospects are suggested by studies on structurally related compounds. For example, derivatives of 2,5-dihydroxyterephthalamide have been designed and synthesized as multifunctional agents for potential use in treating Alzheimer's disease, exhibiting activities such as inhibiting Aβ aggregation and chelating biometals. nih.gov Furthermore, other N-(2-hydroxyethyl)amide derivatives have been synthesized and screened for anticonvulsant properties. nih.gov These research avenues suggest that the unique scaffold of this compound, with its combination of a dihydroxybenzene core and a flexible side chain, presents opportunities for the development of new multifunctional chemical agents for further investigation.

Structure

3D Structure

特性

IUPAC Name |

2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCOLLPSNIHBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210994 | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61969-53-7 | |

| Record name | 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61969-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061969537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISIC ACID ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E039OIGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 2,5 Dihydroxy N 2 Hydroxyethyl Benzamide and Its Analogues

Classical and Green Chemistry Synthetic Routes to 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

The primary synthetic route to this compound involves the condensation of a gentisate ester with ethanolamine (B43304). This method is noted for its simplicity and efficiency, with ongoing efforts to optimize conditions for both large-scale industrial production and laboratory synthesis, while minimizing environmental impact. google.com

The core synthesis of this compound is achieved through a condensation reaction between a gentisate ester and ethanolamine. google.com The gentisate esters, such as gentisic acid methyl ester or gentisic acid ethyl ester, serve as the starting material. google.com These esters are first prepared via the esterification of gentisic acid with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of a dehydrating agent like sulfuric acid or thionyl chloride. google.com The subsequent reaction involves the direct condensation of the gentisate ester with ethanolamine to form the final amide product. google.com This reaction can be performed either in the absence of a solvent or using an alkyl alcohol like methanol or ethanol. google.com

Optimizing reaction conditions is crucial for maximizing yield and ensuring the economic viability of producing this compound. Key parameters that are manipulated include temperature, solvent, and reactant ratios. google.comresearchgate.net The condensation reaction temperature is typically maintained between 0 and 100 °C, with a preferred range of 60 to 90 °C for enhanced reaction rates. google.com

For laboratory-scale synthesis, a common procedure involves the reaction of gentisic acid with methanol in the presence of sulfuric acid, followed by refluxing for several hours. google.com After completion, the product is isolated by precipitation in water and purified. google.com A similar procedure can be followed using ethanol. google.com The direct reaction of the resulting gentisate ester with ethanolamine, often without any additional solvent, represents a streamlined approach. google.com This solvent-free condition is not only efficient but also aligns with green chemistry principles by reducing solvent waste. google.com

Table 1: Optimization of Gentisate Ester Synthesis

| Reactants | Dehydrating Agent | Solvent | Reaction Conditions | Yield | Reference |

| Gentisic acid, Methanol | Sulfuric acid | Anhydrous Methanol | Reflux 8 hours | 76.16% | google.com |

| Gentisic acid, Methanol | Hydrogen chloride gas | Anhydrous Methanol | Reflux 8 hours | 77.85% | google.com |

| Gentisic acid, Ethanol | Sulfuric acid | Dehydrated Ethanol | Reflux 8 hours | 75.72% | google.com |

| Gentisic acid, Ethanol | Thionyl chloride | Anhydrous Methanol | Reflux 8 hours | 73.70% | google.com |

This table illustrates the yields obtained for the synthesis of gentisate esters under different laboratory conditions, forming the precursor for the final condensation step.

Enzymatic Derivatization Strategies Utilizing this compound as a Substrate

The unique structure of this compound, featuring a hydroquinone (B1673460) moiety, makes it an excellent substrate for enzymatic reactions, particularly those catalyzed by oxidoreductases like laccase. nih.govresearchgate.net These enzymatic methods offer a green and highly specific alternative for creating novel derivatives. researchgate.net

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic compounds, including this compound, using molecular oxygen as the oxidant and producing water as the only by-product. rsc.orgnih.gov This catalytic action generates reactive radical intermediates that can undergo subsequent coupling reactions. nih.gov Research has demonstrated the successful use of laccase to mediate the crosslinking of this compound with other molecules, such as amino acids and aminoglycosides. nih.govresearchgate.net For instance, the derivatization of L-tryptophan was achieved by enzymatic crosslinking with 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide, yielding a quinoid compound through C-N coupling at the amino group of the amino acid's side chain. nih.gov Similarly, laccase has been used to create new aminoglycoside derivatives through coupling with this substrate. researchgate.net These reactions provide a simple and rapid method for generating novel bioactive compounds under mild conditions. nih.govresearchgate.net

Table 2: Laccase-Mediated Derivatization of this compound

| Co-substrate | Laccase Origin | Resulting Product Type | Coupling Type | Yield | Reference |

| L-tryptophan | Not specified | Quinoid amino acid derivative | C-N Coupling | Up to 70% | nih.gov |

| Glucosamine (B1671600) | Trametes sp., Myceliophthora thermophila, Melanocarpus albomyces | Aminoglycoside derivative | C-N Coupling | Not specified | researchgate.net |

This table summarizes examples of enzymatic derivatization where this compound is used as a substrate for laccase-catalyzed coupling reactions.

The mechanism of laccase catalysis is initiated at the enzyme's Type 1 (T1) copper site, which is the primary electron acceptor. nih.gov The laccase enzyme abstracts a single electron from the phenolic hydroxyl group of a substrate like this compound. rsc.orgnih.gov This one-electron oxidation generates a phenoxyl radical intermediate. nih.gov The electrons are then transferred internally through a His-Cys-His tripeptide to a trinuclear copper cluster (T2/T3), where the four-electron reduction of molecular oxygen to water occurs. nih.govnih.gov

The generated phenoxyl radical on the benzamide (B126) substrate is unstable and can delocalize, creating resonance structures. nih.gov This radical cation is highly reactive and susceptible to intermolecular nucleophilic attack. nih.govyoutube.com In the presence of a suitable nucleophile, such as the amino group of an amino acid or an aminoglycoside, a new covalent bond is formed. nih.govnih.gov This can lead to C-N, C-O, or C-C bond formation, resulting in the creation of homo- or heterodimers and potentially larger oligomers. nih.govmdpi.com The process requires the proximity of electron-rich functional groups that can readily perform a nucleophilic attack on the laccase-activated hydroxyphenyl moiety. nih.gov

Laccase-Mediated Oxidation and Coupling Reactions

Role of Oxygen and Redox Mediators in Laccase Systems

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. nih.gov A key feature of laccase-catalyzed reactions is their use of molecular oxygen as the terminal electron acceptor, which is subsequently reduced to water, the sole byproduct. nih.govnih.gov This reaction is facilitated by a cluster of copper ions within the enzyme's active site. nih.gov The re-oxidation of the enzyme to its catalytic state by oxygen is a notably rapid step in the catalytic cycle. nih.gov

The substrate scope of laccases is often constrained by their relatively low redox potential, which typically ranges from +350 to +800 mV versus the normal hydrogen electrode (NHE). nih.govacs.org This intrinsic property generally limits their direct action to substrates that are easily oxidized, such as phenols. nih.gov To broaden the applicability of laccases to substrates with higher redox potentials or those that are sterically hindered from accessing the active site, a strategy involving redox mediators is employed. nih.govmdpi.com

Redox mediators are small organic molecules that function as electron shuttles. nih.govmdpi.com They are readily oxidized by the laccase to form stable, high-redox-potential radical intermediates. mdpi.com These oxidized mediators can then diffuse from the enzyme and, in turn, oxidize the target substrate that the laccase cannot act upon directly. nih.govmdpi.com This indirect oxidation mechanism, known as the Laccase-Mediator System (LMS), significantly expands the range of transformable compounds. nih.gov The use of mediators can also lead to improved reaction yields and reduced reaction times. nih.gov

| Commonly Used Laccase Mediators |

| 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) |

| 1-Hydroxybenzotriazole (HBT) |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| Violuric acid |

| Data derived from multiple sources. nih.govacs.orgmdpi.com |

Heteromolecular Hybrid Product Formation

Laccases are effective biocatalysts for the synthesis of novel chemical entities through heteromolecular coupling reactions. researchgate.net This process involves the enzymatic coupling of a laccase substrate, typically a hydroxylated aromatic compound, with a different, non-laccase substrate molecule. researchgate.net The result is the formation of a new heteromolecular hybrid product. researchgate.net

This methodology has proven to be a valuable tool for the "green" derivatization of various biologically active compounds, including antibiotics, amino acids, antioxidants, and cytostatics, under mild reaction conditions. researchgate.net A common mechanistic pathway involves the initial laccase-catalyzed oxidation of the phenolic substrate into a highly reactive quinone intermediate. nih.govlongdom.org This in situ generated quinone then serves as an electrophile, reacting with a suitable nucleophile from the second molecule to form the final hybrid product. nih.govlongdom.org This strategy has been successfully applied to the synthesis of a variety of complex molecules, including nitrogen-containing heterocyclic compounds. nih.gov

N-C Coupling Reactions with Amines and Amino Acid Derivatives

The formation of new carbon-nitrogen (C-N) bonds is a significant transformation in organic synthesis, and laccases provide an enzymatic route to achieve this. mdpi.com Laccase-catalyzed cross-coupling reactions are particularly efficient for derivatizing amines and amino acid derivatives. longdom.org The general mechanism relies on the laccase-mediated generation of quinones from phenolic precursors. These electrophilic quinones then readily react with nitrogen-based nucleophiles, such as the amino groups present in amino acids and peptides, to form new C-N coupled products. longdom.org

Research has demonstrated that fungal laccases, such as those from Trametes spec. and Myceliophthora thermophila, can effectively catalyze the nuclear amination of p-hydroquinones. acs.orgnih.gov When a p-hydroquinone is incubated with a primary aromatic amine in the presence of laccase and oxygen, the reaction yields corresponding monoaminated or diaminated quinone products. acs.orgcapes.gov.br It is noteworthy that aminohydroquinones are not formed, as these compounds are highly susceptible to oxidation under the reaction conditions. acs.org

The reaction is understood to proceed via a two-step mechanism:

The laccase oxidizes the p-hydroquinone to its corresponding p-quinone. acs.org

The resulting quinone undergoes a nucleophilic attack by the amine, leading to the aminated product. acs.org

The specific outcome of the reaction, including the product distribution, is influenced by several factors. acs.org

| Factors Influencing Laccase-Catalyzed Amination of p-Hydroquinones |

| Substituents on the p-hydroquinone ring |

| Chemical properties of the primary aromatic amine |

| Molar ratio (concentration) of the reactants |

| The specific fungal source of the laccase |

| Data derived from source. acs.org |

The synthetic utility of laccases extends to the derivatization of pharmaceutical compounds. Specifically, laccase from Trametes spec. has been shown to mediate the oxidative coupling of sulfonamide-containing antibiotics with 2,5-dihydroxybenzene derivatives, including this compound. nih.govresearchgate.net

In a reaction involving this compound and the antibiotic sulfanilamide, the laccase facilitates the formation of a heteromolecular hybrid dimer possessing a quinoid structure. nih.gov Similar reactions have been observed with sulfamerazine, another sulfonamide antibiotic, also yielding heterodimeric products. nih.gov The underlying chemical transformation is a nuclear amination, where the primary amino group of the sulfonamide antibiotic acts as a nucleophile, attacking the laccase-generated quinone of the dihydroxybenzene derivative. nih.gov

Laccase-mediated catalysis has been successfully employed to create novel derivatives of aminoglycoside antibiotics. nih.govmdpi.com In these studies, laccases sourced from different microorganisms were used to couple the laccase substrate, this compound, with several clinically important aminoglycosides. nih.govmdpi.com This enzymatic approach offers a specific and low-cost method for generating new antibiotic candidates under mild reaction conditions, which is a significant advantage over many traditional chemical synthesis routes. nih.gov

| Aminoglycoside Antibiotics Derivatized with this compound |

| Kanamycin |

| Tobramycin |

| Gentamicin |

| Data derived from sources. nih.govmdpi.com |

To explore the derivatization of complex amino-sugar-containing molecules like aminoglycosides, glucosamine has been utilized as a simpler structural model. nih.gov The laccase-catalyzed reaction between glucosamine and this compound has been investigated, revealing the formation of a distinct heteromolecular cyclic product. mdpi.com

The proposed reaction mechanism for this transformation is initiated by the laccase-mediated oxidation of this compound, which generates a reactive quinonoid intermediate. mdpi.comresearchgate.net This electrophilic intermediate then undergoes an intermolecular Michael-type addition reaction with the nucleophilic amino group of the glucosamine molecule, leading to the formation of the final, structurally characterized product. mdpi.comresearchgate.net

Cross-coupling with 4-Aminobenzoic Acid

The synthesis of complex phenothiazine (B1677639) derivatives can be achieved through a multi-step process involving 4-aminobenzoic acid (p-aminobenzoic acid). In one reported pathway, phenothiazine, synthesized from diphenylamine, sulfur, and iodine, is reacted with p-aminobenzoic acid and various aromatic aldehydes in ethanol. This reaction yields 10-(α-p-carboxyphenylaminobenzyl)phenothiazines. researchgate.net These intermediates can be further modified, for example, by treatment with o-phenylenediamine (B120857) in pyridine (B92270), to produce 10-(α-p-benzimidazolyl aminobenzyl) phenothiazines. researchgate.net This method highlights the utility of 4-aminobenzoic acid as a linker to introduce carboxylic acid functionalities onto a phenothiazine scaffold, enabling further derivatization.

Derivatization of L-Tryptophan

L-Tryptophan, an essential aromatic amino acid, serves as a precursor for a wide array of bioactive secondary metabolites through various metabolic pathways. frontiersin.org Microorganisms, in particular, are capable of transforming L-tryptophan into different derivatives. For instance, the fungus Aspergillus niger has been shown to metabolize tryptophan to produce 2,3-dihydroxybenzoic acid and catechol. nih.gov The broader biosynthetic pathway for aromatic compounds, including phenazines, originates from chorismic acid, which is also the precursor for tryptophan synthesis. nih.govfrontiersin.org This metabolic link allows for the bio-manufacturing of tryptophan derivatives, where tryptophan is converted into compounds like 5-hydroxytryptophan (B29612) (5-HTP) and serotonin, which are valuable in the pharmaceutical industry. frontiersin.org

Coupling with β-Lactam Antibiotic Core Structures (6-Aminopenicillanic Acid, 7-Aminocephalosporanic Acid, 7-Aminodesacetoxycephalosporanic Acid)

Enzyme-catalyzed reactions provide an effective method for synthesizing novel β-lactam antibiotic derivatives. Laccase enzymes, specifically from Trametes species, mediate the oxidative coupling of 2,5-dihydroxybenzoic acid derivatives, including this compound, with core structures of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net These core structures include 6-aminopenicillanic acid (6-APA), 7-aminocephalosporanic acid (7-ACA), and 7-aminodesacetoxycephalosporanic acid (7-ADCA). researchgate.net

The reaction mechanism involves the formation of heteromolecular hybrid dimers through the nuclear amination of p-hydroquinone intermediates with the primary amino group of the antibiotic scaffold. researchgate.net The resulting hybrid compounds have demonstrated antibacterial activity, in some cases comparable or superior to the parent antibiotics, against various bacterial strains, including Staphylococcus aureus. researchgate.net Importantly, these new derivatives have shown no cytotoxicity in tested cell lines, highlighting the potential of laccase-catalyzed reactions in generating new, biologically active antibiotic candidates. researchgate.net

Table 1: Laccase-Mediated Coupling of 2,5-Dihydroxybenzoic Acid Derivatives with β-Lactam Cores

| 2,5-Dihydroxybenzoic Acid Derivative | β-Lactam Core Structure | Enzyme | Reaction Type | Resulting Product Class | Reference |

|---|---|---|---|---|---|

| This compound | 6-Aminopenicillanic Acid (6-APA) | Trametes spec. Laccase | Oxidative Coupling | New Penicillin Structures | researchgate.net |

| 2,5-Dihydroxybenzoic Acid | 7-Aminocephalosporanic Acid (7-ACA) | Trametes spec. Laccase | Oxidative Coupling | New Cephalosporin Structures | researchgate.net |

| 2,5-Dihydroxybenzoic Acid | 7-Aminodesacetoxycephalosporanic Acid (7-ADCA) | Trametes spec. Laccase | Oxidative Coupling | New Cephalosporin Structures | researchgate.net |

Cyclization Reactions with Aromatic Amines (e.g., 2-Aminothiophenol) to Form Heterocycles (Phenothiazines, Phenoxazines, Phenazines)

Laccase enzymes are also pivotal in the environmentally friendly synthesis of valuable heterocyclic compounds such as phenothiazines, phenoxazines, and phenazines. nih.gov These reactions utilize 2,5-dihydroxybenzoic acid or its derivatives as one of the primary reactants, which are incubated with ortho-substituted arylamines or arylthiols. For example, the reaction of 2,5-dihydroxybenzoic acid derivatives with 2-aminothiophenol, catalyzed by laccase from Pycnoporus cinnabarinus, leads to the formation of phenothiazines. nih.gov

The general mechanism begins with the laccase-mediated oxidation of the 2,5-dihydroxybenzoic acid derivative to form a quinonoid intermediate. This is followed by a Michael addition of the amine or thiol, a second oxidation step, and finally an intramolecular cyclization to form the heterocyclic ring system. nih.gov Similarly, reacting these dihydroxybenzoic acid derivatives with o-aminophenol or o-phenylenediamine yields phenoxazines and phenazines, respectively. nih.gov These syntheses are typically performed in aqueous solutions, such as sodium acetate (B1210297) buffer, under mild conditions. nih.gov

Table 2: Laccase-Catalyzed Synthesis of Heterocycles

| Starting Material 1 | Starting Material 2 (Aromatic Amine/Thiol) | Catalyst | Product Heterocycle | Reference |

|---|---|---|---|---|

| 2,5-Dihydroxybenzoic Acid Derivatives | 2-Aminothiophenol | Laccase (Pycnoporus cinnabarinus) | Phenothiazines | nih.gov |

| 2,5-Dihydroxybenzoic Acid Derivatives | o-Aminophenol | Laccase (Pycnoporus cinnabarinus) | Phenoxazines | nih.gov |

| 2,5-Dihydroxybenzoic Acid Derivatives | o-Phenylenediamine | Laccase (Pycnoporus cinnabarinus) | Phenazines | nih.gov |

C-O Coupling Reactions with Alcohols and Water

The formation of ether linkages through C-O coupling is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions are a modern and effective method for constructing alkyl aryl ethers from aryl halides and alcohols. nih.gov These reactions can be applied to derivatives of 2,5-dihydroxybenzoic acid to introduce alkoxy side chains. The success of these couplings often depends on the choice of ligand and reaction conditions. For instance, specialized phosphine (B1218219) ligands like BrettPhos can facilitate the C-O bond-forming reaction between activated aryl halides and primary alcohols. sigmaaldrich.com The generally accepted catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide intermediate, and finally reductive elimination to yield the ether product. nih.gov

Formation of Hydroxylated and Methoxylated Benzoquinonoid Products

The oxidation of 2,5-dihydroxybenzoic acid and its derivatives readily produces benzoquinonoid structures. This transformation is a key step in several synthetic pathways, particularly in laccase-mediated reactions. nih.gov The laccase enzyme oxidizes the hydroquinone moiety of the benzoic acid derivative, resulting in the formation of a highly reactive quinonoid derivative. nih.gov This intermediate is susceptible to nucleophilic attack, which is the basis for the coupling reactions described previously (e.g., with β-lactams or aromatic amines). researchgate.netnih.gov In the presence of water or alcohols (like methanol) as nucleophiles, this process can lead to the formation of hydroxylated or methoxylated products, respectively, although these are often intermediates in more complex transformations rather than the final desired products.

Impact of Solvents on Product Yield and Selectivity

The choice of solvent is critical and has a profound impact on the yield and selectivity of chemical reactions involving 2,5-dihydroxybenzoic acid derivatives. The optimal solvent depends heavily on the type of reaction being performed.

Enzymatic Reactions: Laccase-catalyzed reactions, such as the synthesis of heterocycles or antibiotic conjugates, are typically carried out in aqueous buffer systems, for example, sodium acetate buffer at a specific pH (e.g., pH 5). nih.gov The aqueous environment is essential for maintaining the enzyme's catalytic activity.

Organometallic Catalysis: Palladium-catalyzed C-O coupling reactions generally require anhydrous organic solvents to prevent unwanted side reactions, such as hydrolysis of the catalyst or reactants. Anhydrous toluene (B28343) is a common choice for these types of transformations. sigmaaldrich.com

Conventional Organic Synthesis: Other synthetic modifications may utilize different organic solvents. For example, the synthesis of N,N-diethoxycarbonyl-2-(2,4-dihydroxyphenyl)benzimidazolines employs a mixture of dichloromethane (B109758) and acetonitrile. mdpi.com

The solvent influences reactant solubility, catalyst stability and activity, and can affect the reaction mechanism and equilibrium, thereby controlling the final product distribution and yield.

Dimerization and Trimerization Reactions (Homomolecular and Heteromolecular)

Dimerization and trimerization reactions represent a significant class of derivatization for this compound. These reactions involve the combination of two (dimerization) or three (trimerization) monomer units to form larger molecules. These processes can be either homomolecular, involving identical monomer units, or heteromolecular, where different molecules react to form the final product.

The formation of quinoid and hydroquinoid hybrid dimers and trimers is a notable outcome of the derivatization of this compound and its analogues. The reaction of 2,5-dihydroxy- sielc.comlibretexts.org-benzoquinone (DHBQ) with nucleophiles like secondary amines and thiols can lead to the formation of 2,5-diamino and 2,5-dithioether derivatives, respectively. rsc.org The mechanism of these reactions can be complex, involving either a direct ipso-substitution or an addition/elimination sequence. rsc.org For instance, studies using isotopically labeled DHBQ have shown that the reaction with morpholine (B109124) proceeds via ipso-substitution, while reactions with thiols like benzenethiol (B1682325) and 1-hexanethiol (B106883) follow an addition/elimination pathway. rsc.org The reaction with thiolates can proceed through both mechanisms simultaneously. rsc.org These reactions are fundamental in creating a diverse range of hybrid dimers and trimers with varied electronic and structural properties.

The Michael addition, a versatile method for forming carbon-carbon and carbon-heteroatom bonds, plays a crucial role in the synthesis of various derivatives. nih.govresearchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In the context of derivatives related to this compound, Michael addition can be employed to introduce a variety of functional groups. For example, the addition of amines, thiols, or carbon nucleophiles to dehydroamino acid derivatives, which can be considered structural analogues, proceeds via this mechanism. researchgate.net

Interestingly, under certain conditions, an "anti-Michael" or α-Michael addition can occur, where the nucleophile adds to the α-carbon of the activated olefin. nih.gov The regioselectivity between the standard β-addition and the α-addition can be influenced by factors such as the presence of highly electron-withdrawing groups at the β-position or the use of specific catalysts like phosphine bases. nih.gov The direct nucleophilic addition of alkyl amines to the α(δ')-carbon of certain conjugated enynes has been reported, leading to the formation of α,β-dehydroamino acid derivatives. nih.govresearchgate.net This highlights the nuanced control that can be exerted over the reaction pathway to achieve specific product outcomes.

Strategies for Isolation and Purification of Derivatized Products

Following the synthesis and derivatization of this compound and its analogues, effective isolation and purification are paramount to obtaining products of high purity for subsequent analysis and application. A combination of solid-phase extraction and various chromatographic techniques is typically employed.

Solid-Phase Extraction Techniques

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that offers a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction. sigmaaldrich.com It is particularly effective for extracting semivolatile or nonvolatile analytes from liquid samples. sigmaaldrich.com The general procedure for SPE involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte. youtube.com

The choice of SPE sorbent and conditions is critical and depends on the properties of the analyte and the sample matrix. For polar compounds like benzamide derivatives, normal-phase SPE with a polar adsorbent such as silica (B1680970) can be effective. libretexts.org In this mode, the separation is based on polarity, with less polar components eluting first. libretexts.org Conversely, reversed-phase SPE is also commonly used. nih.gov Miniaturized SPE formats like solid-phase microextraction (SPME) and micro-extraction by packed sorbent (MEPS) have gained attention for their reduced solvent consumption and environmental impact. nih.gov

Table 1: Overview of Solid-Phase Extraction (SPE) Steps

| Step | Description | Purpose |

| Conditioning | The SPE sorbent is treated with a solvent (e.g., methanol) followed by an equilibration solution (e.g., water or buffer). youtube.com | To activate the sorbent and create an environment conducive to analyte retention. youtube.com |

| Loading | The sample containing the analyte is passed through the SPE cartridge. youtube.com | To adsorb the analyte of interest onto the solid phase. |

| Washing | A solvent is passed through the cartridge that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. youtube.com | To remove unwanted matrix components and impurities. youtube.com |

| Elution | A solvent strong enough to disrupt the analyte-sorbent interaction is passed through the cartridge. youtube.com | To recover the purified analyte from the solid phase. youtube.com |

Chromatographic Methods (e.g., HPLC, LC/MS) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful analytical techniques for the separation, identification, and quantification of derivatized products. nih.gov

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For benzamide derivatives, reversed-phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate complex mixtures of parent compounds and their more polar metabolites or derivatives. nih.gov

LC/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing structural information and enabling the identification of unknown compounds. nih.govnih.gov Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the analyte's properties. nih.gov For instance, LC/APCI-MS can be particularly useful for distinguishing between hydroxylated metabolites and N-oxides. nih.gov The hyphenation of HPLC with detectors like photodiode-array (PDA) UV and MS offers comprehensive analytical information. nih.gov

Table 2: Common Chromatographic Methods for Benzamide Derivatives

| Method | Stationary Phase | Mobile Phase Example | Detection | Application |

| RP-HPLC | C18 nih.gov | Acetonitrile/Water gradient sielc.comnih.gov | UV, DAD nih.gov | Separation and quantification of derivatives. |

| LC/MS | C18 or other reversed-phase | Acetonitrile/Water with volatile additives (e.g., formic acid) sielc.com | ESI-MS, APCI-MS, MS/MS nih.gov | Identification and structural elucidation of derivatives. nih.gov |

| Nano-HILIC-MS | Polar stationary phase | Organic mobile phase purdue.edu | ESI-MS purdue.edu | Separation of highly polar compounds like glycoproteins. purdue.edu |

The development of rapid and automated methods, such as online SPE coupled with LC-MS/MS, has further enhanced the throughput and efficiency of analyzing these compounds in various matrices. uq.edu.au

Mechanistic Studies and Reaction Kinetics of 2,5 Dihydroxy N 2 Hydroxyethyl Benzamide Transformations

Elucidation of Reaction Pathways for Laccase-Mediated Derivatizations

Laccases (benzenediol:oxygen oxidoreductases) are multi-copper enzymes that catalyze the oxidation of a wide array of phenolic and non-phenolic compounds, using molecular oxygen as the final electron acceptor. The derivatization of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide using laccase is a prime example of a green and efficient method for generating functionalized molecules. nih.gov

The foundational step in the laccase-mediated transformation of this compound is the oxidation of its hydroquinone (B1673460) moiety. The enzyme abstracts a hydrogen atom and an electron from each of the hydroxyl groups on the benzene (B151609) ring, converting the p-hydroquinone structure into a highly reactive p-benzoquinone derivative. nih.govsphinxsai.com This results in the formation of a transient quinonoid intermediate.

Research has confirmed that the enzymatic crosslinking of this compound with other molecules proceeds via this active intermediate. For instance, in the derivatization of L-tryptophan, the main product identified is a quinoid compound, which directly demonstrates the formation and subsequent reaction of the quinone structure. nih.gov This enzymatic oxidation is the rate-limiting step that initiates the entire derivatization cascade.

Once the electrophilic quinonoid intermediate is formed in the reaction medium, it is susceptible to attack by nucleophiles. This step is typically a non-enzymatic, spontaneous chemical reaction. Various nucleophilic molecules can be covalently coupled to the activated ring, leading to a diverse range of derivatives.

A prominent example is the C-N coupling that occurs when an amino acid like L-tryptophan is present. The amino group of the aliphatic side chain of tryptophan acts as the nucleophile, attacking the electron-deficient carbon of the quinonoid ring and forming a new carbon-nitrogen bond. nih.gov

The precise mechanism of this nucleophilic substitution on the quinone ring can follow different pathways. Studies on the analogous compound 2,5-dihydroxy- nih.govnih.gov-benzoquinone (DHBQ) show that reactions with nucleophiles can occur via two primary mechanisms: rsc.org

Ipso-substitution: The nucleophile directly attacks the carbon atoms bearing the hydroxyl groups (C-2 and C-5), displacing them. rsc.org

Addition/Elimination: The nucleophile first adds to the unsubstituted carbon atoms of the quinone ring (C-3 and C-6), followed by an elimination step that re-aromatizes the ring and results in the final substituted product. rsc.org

The prevalent pathway can depend on the nature of the nucleophile and the reaction conditions. This step is fundamental to the covalent derivatization process, allowing for the stable linkage of new functional groups to the benzamide (B126) scaffold. nih.gov

The laccase-mediated derivatization of this compound can be described as a domino or cascade reaction. In this type of process, a single activation event—the enzymatic oxidation to the quinonoid intermediate—triggers a series of subsequent, spontaneous bond-forming reactions. This approach is highly efficient as it allows for the construction of complex molecular architectures in a single pot without the need to isolate intermediates.

The synthesis of derivatized products, such as the coupling with L-tryptophan, exemplifies this principle. nih.gov The initial enzymatic oxidation is the key that unlocks the chemical reactivity of the substrate, which then proceeds through a cascade of non-enzymatic steps (nucleophilic attack, bond formation, and potential subsequent cyclizations or rearrangements) to yield the final, stable product. The ability to initiate such a cascade makes laccase a powerful tool for the synthesis of novel heterocyclic and polycyclic compounds from simple phenolic precursors.

Kinetic Studies of Substrate Disappearance and Product Formation

The efficiency and rate of the transformation of this compound are governed by several kinetic parameters. Understanding these factors is essential for the industrial application and scale-up of these biocatalytic processes.

Studies on various laccases have consistently shown that increasing the enzyme concentration enhances the catalytic activity, leading to faster substrate disappearance. nih.gov However, at very high concentrations, the reaction rate may plateau if the substrate concentration becomes the limiting factor or if enzyme aggregation occurs. nih.govresearchgate.net

Table 1: Effect of Laccase Concentration on Reaction Activity This table presents representative data showing the general trend of how enzyme activity changes with concentration for different laccases and substrates.

| Laccase Source | Substrate | Enzyme Concentration (mg/mL) | Relative Laccase Activity (U/L) |

| T. versicolor | ABTS | 0.3 | 140.0 |

| T. versicolor | ABTS | 0.9 | 407.3 |

| P. ostreatus | DMP | 0.3 | 30.6 |

| P. ostreatus | DMP | 0.9 | 37.3 |

Data adapted from studies on commercial and fungal laccases. nih.gov U/L denotes units per liter. ABTS and DMP are standard laccase substrates.

pH: Most fungal laccases exhibit optimal activity in the acidic to neutral pH range, typically between 3.0 and 7.0. nih.gov The optimal pH for the oxidation of phenolic substrates like this compound is often in the acidic range. For example, laccase from Gymnopus luxurians shows an optimal pH of 2.2 when assayed with the substrate ABTS, while a laccase from a Streptomyces species works best at a pH of 4.0-5.0. frontiersin.orgresearchgate.net Deviating significantly from the optimal pH can lead to a sharp decline in reaction velocity due to enzyme denaturation or unfavorable protonation states in the active site.

Temperature: Reaction rates generally increase with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for laccases varies widely depending on the source organism but is often in the range of 50°C to 70°C. researchgate.netresearchgate.netnih.gov For instance, a laccase from Coriolopsis trogii displays maximum activity at 60°C, while one from Pleurotus ostreatus performs best at 70°C. researchgate.net Enzymes from thermophilic organisms can retain stability at even higher temperatures. frontiersin.org

Table 2: Optimal pH and Temperature for Various Laccases This interactive table summarizes the optimal operating conditions for laccases from different fungal and bacterial sources, highlighting the diversity in their catalytic properties.

| Laccase Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Gymnopus luxurians | 2.2 (with ABTS) | 55-65 | frontiersin.org |

| Trichoderma spp. | 4.9 (with guaiacol) | 55 | sphinxsai.com |

| Coriolopsis trogii | 3.0 | 60 | researchgate.net |

| Streptomyces sp. SB086 | 4.0-5.0 | 50 | researchgate.net |

| Agaricus bisporus CU13 | 6.0 | 60 | nih.gov |

Impact of Substrate and Co-substrate Concentrations

There is currently a lack of specific research data detailing the impact of substrate and co-substrate concentrations on the transformation rates of this compound.

In a typical chemical transformation, the concentration of the substrate (in this case, this compound) and any co-substrates or reagents would be expected to directly influence the reaction rate, in accordance with the principles of chemical kinetics. For instance, in a hypothetical reaction where the compound undergoes further modification, varying the concentration of either the primary substrate or a co-reactant would allow for the determination of the reaction order with respect to each component. This, in turn, provides insight into the reaction mechanism, specifically the composition of the rate-determining step. However, no such experimental studies have been published for this specific compound.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting molecular properties, and understanding transition states. However, specific computational studies focused on this compound are not found in the available literature. While data for isomers like 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide exist, they cannot be directly extrapolated to the 2,5-dihydroxy variant. spectrabase.com

Predicted Collision Cross Section and Mass-to-Charge Ratio Analysis

Mass spectrometry is a key analytical technique for identifying and characterizing molecules by measuring their mass-to-charge ratio (m/z). When coupled with ion mobility spectrometry, it can also determine the ion's rotationally averaged size and shape, known as the collision cross section (CCS). This data is valuable for structural confirmation.

While computational methods exist to predict CCS values for various adducts of a molecule, specific predictions for this compound are not available. For context, predicted data for a structural isomer, 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide (C₉H₁₁NO₄, Monoisotopic Mass: 197.0688 Da), illustrates the type of information such an analysis would provide. spectrabase.com

Table 1: Example of Predicted CCS and m/z Data for a Structural Isomer (Note: This data is for 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide and is presented for illustrative purposes only, as no data is available for the 2,5-dihydroxy isomer.)

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 198.07608 | 140.3 |

| [M+Na]⁺ | 220.05802 | 147.2 |

| [M-H]⁻ | 196.06152 | 140.3 |

| [M+NH₄]⁺ | 215.10262 | 157.4 |

| [M+K]⁺ | 236.03196 | 144.7 |

| [M+H-H₂O]⁺ | 180.06606 | 134.7 |

Theoretical Modeling of Transition States and Energy Barriers

The theoretical modeling of transition states is a cornerstone of computational mechanistic chemistry. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The highest point on this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical determinant of the reaction kinetics.

These calculations often employ methods like Density Functional Theory (DFT) to optimize the geometries of reactants, products, and transition states. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Despite the power of these methods, no studies applying them to the reaction mechanisms of this compound have been published. Therefore, no data on its transition state geometries or the energy barriers for its transformations are available.

Advanced Characterization and Structural Elucidation of 2,5 Dihydroxy N 2 Hydroxyethyl Benzamide Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular architecture of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For this compound, ¹H NMR spectroscopy provides valuable information about the number of different types of protons, their electronic environments, and their proximity to one another.

Detailed ¹H NMR spectral data for this compound has been reported, confirming its structure. google.com The spectrum, typically recorded in a deuterated solvent like DMSO-d₆, exhibits characteristic signals for the aromatic protons, the methylene (-CH₂-) groups of the hydroxyethyl (B10761427) side chain, and the protons of the hydroxyl (-OH) and amide (-NH-) groups. google.com

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons are typically found in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the methylene groups adjacent to the nitrogen and oxygen atoms of the hydroxyethyl moiety appear at distinct chemical shifts, often as multiplets due to spin-spin coupling with neighboring protons. The protons of the hydroxyl and amide groups are often observed as broad singlets and their chemical shifts can be concentration and temperature dependent. google.com

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.33–3.36 | m | 2H | -CH₂- |

| 3.49–3.53 | m | 2H | -CH₂- |

| 4.74–4.76 | m | 1H | -OH (of the hydroxyethyl group) |

| 6.71–6.73 | d | 1H | =CH- (aromatic) |

| 6.82–6.84 | d | 1H | =CH- (aromatic) |

| 7.25 | s | 1H | =CH- (aromatic) |

| 8.67 | s | 1H | -OH (phenolic) |

| 8.95 | s | 1H | -OH (phenolic) |

| 11.57 | s | 1H | -NH- (amide) |

Data sourced from CN103012188A. google.com

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For this compound, with a molecular formula of C₉H₁₁NO₄, the predicted monoisotopic mass is 197.0688 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

The fragmentation pattern of this compound and its derivatives in the mass spectrometer can provide significant structural information. A notable fragmentation pathway for N-benzoyl-2-hydroxyalkylamines involves the transfer of the hydroxyl hydrogen to the N-benzoyl portion of the molecular ion, followed by cleavage of the bond between the two carbons of the N-alkyl group. cdnsciencepub.com This rearrangement results in the formation of a characteristic ion and a neutral aldehyde or ketone molecule. cdnsciencepub.com For this compound, this would likely lead to the formation of a protonated 2,5-dihydroxybenzamide ion and a neutral acetaldehyde molecule. Other common fragmentations in benzamides include the loss of the side chain to form a stable benzoyl cation. researchgate.net

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 198.07608 |

| [M+Na]⁺ | 220.05802 |

| [M-H]⁻ | 196.06152 |

| [M+NH₄]⁺ | 215.10262 |

| [M+K]⁺ | 236.03196 |

Data predicted by computational models. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This technique is particularly useful for detecting conjugated systems, such as aromatic rings and quinoid structures.

The 2,5-dihydroxybenzoyl moiety in this compound is susceptible to oxidation, which can lead to the formation of a quinoid structure. This transformation results in a significant change in the UV-Vis absorption spectrum. The oxidation of gentisic acid (2,5-dihydroxybenzoic acid), a closely related compound, has been shown to produce a new, distinct absorption peak at approximately 500 nm upon treatment with an oxidizing agent in an alkaline solution. nih.gov This new peak is responsible for a visible color change to dark brown and is characteristic of the formation of a benzoquinone-like structure. nih.gov Therefore, UV-Vis spectroscopy can serve as a rapid and effective method to monitor the oxidation of this compound derivatives and detect the presence of quinoid species. nih.gov

Chromatographic Analysis for Purity and Product Distribution

Chromatographic techniques are essential for separating mixtures of compounds and are widely used to assess the purity of a synthesized product and to analyze the distribution of products in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of this compound and its derivatives, a reversed-phase HPLC method is typically employed.

In this approach, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape. sielc.comnih.gov The components of the sample are separated based on their relative polarities; more polar compounds elute earlier, while less polar compounds are retained longer on the column. The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is highly sensitive and selective, making it ideal for analyzing complex mixtures and confirming the identity of separated components.

For the analysis of this compound derivatives, an LC/MS method would involve separating the components of a sample using HPLC as described above. The eluent from the HPLC column is then introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the confident identification of the main product, as well as any impurities or byproducts, by comparing their measured mass-to-charge ratios with their expected molecular weights. A rapid LC-MS/MS assay has been developed for the quantification of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid in rat plasma, demonstrating the utility of this technique for analyzing dihydroxybenzoic acid derivatives. researchgate.net This approach can be adapted for the analysis of product distribution in the synthesis of this compound.

Advanced Structural Studies (e.g., X-ray Crystallography of Derivatives)

While the crystallographic data for this compound itself is not extensively documented in publicly accessible literature, significant insights into its molecular conformation, solid-state packing, and intermolecular interactions can be gleaned from single-crystal X-ray diffraction studies of closely related derivatives. A prime example is the structural analysis of 2-Hydroxy-N-(2-hydroxyethyl)benzamide, an analogue that shares the core N-(2-hydroxyethyl)benzamide structure but lacks the C5 hydroxyl group.

The study of this derivative provides a robust model for understanding the foundational structural characteristics that are likely to be preserved in the 2,5-dihydroxy substituted compound. The crystal structure of 2-Hydroxy-N-(2-hydroxyethyl)benzamide reveals critical details about the planarity of the molecule and the extensive network of hydrogen bonds that govern its supramolecular assembly.

In the solid state, the molecule exhibits a nearly planar conformation, a consequence of the resonance between the amide group and the aromatic system. nih.gov However, the aliphatic hydroxyl group of the ethanolamine (B43304) side chain is an exception, adopting a staggered conformation relative to the phenyl ring's plane. nih.gov A notable feature is the slight torsion between the aromatic ring and the amide group. The least-squares planes defined by the carbon atoms of the benzene ring and the atoms of the CON motif of the amide group intersect at a dihedral angle of 11.71 (20)°. nih.gov

The crystal packing is dominated by a three-dimensional network of hydrogen bonds. An intramolecular O—H⋯O hydrogen bond is observed, which is a common feature in salicylamide derivatives. nih.gov Furthermore, intermolecular O—H⋯O and N—H⋯O hydrogen bonds, along with C—H⋯O contacts, link adjacent molecules, creating a stable, extended structure in the crystal lattice. nih.gov The closest distance between the centroids of two π-systems is reported to be 3.8809 (10) Å. nih.gov

The detailed crystallographic data for 2-Hydroxy-N-(2-hydroxyethyl)benzamide is summarized in the interactive table below, providing a quantitative basis for the structural discussion. This data serves as a crucial reference point for predicting the structural behavior of this compound derivatives, where the additional hydroxyl group would be expected to further contribute to the complexity and strength of the hydrogen-bonding network.

Interactive Table: Crystallographic Data for 2-Hydroxy-N-(2-hydroxyethyl)benzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5852 (5) Å |

| b | 12.1716 (7) Å |

| c | 9.1113 (4) Å |

| α | 90° |

| β | 115.682 (2)° |

| γ | 90° |

| Volume (V) | 858.04 (8) ų |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (T) | 200 K |

| Radiation | Mo Kα |

| Density (Calculated) | 1.403 Mg m⁻³ |

| Reflections Collected | 7333 |

| Independent Reflections | 2063 |

| Final R-indices [I>2σ(I)] | R1 = 0.047, wR2 = 0.113 |

Biological and Pharmacological Investigations of 2,5 Dihydroxy N 2 Hydroxyethyl Benzamide and Its Biotransformation Products

Antimicrobial Efficacy and Mechanisms

The antimicrobial potential of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is primarily inferred from the known activities of its core chemical structures. The 2,5-dihydroxybenzene moiety, a hydroquinone (B1673460) structure, is a key feature that is recognized for its ability to interfere with bacterial growth and survival.

Direct studies detailing the in vitro antimicrobial activity of this compound are not extensively available in public literature. However, significant insights can be drawn from its parent acid, gentisic acid (2,5-dihydroxybenzoic acid), and its fundamental structure, hydroquinone.

Gentisic acid has demonstrated antimicrobial properties against a range of microorganisms. A recent study quantified its activity against several key strains, including Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) required to inhibit the growth of S. aureus was determined to be 4.15 mg/mL. nih.gov

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Gentisic Acid | Staphylococcus aureus | 4.15 mg/mL | nih.gov |

| Gentisic Acid | Escherichia coli | 4.00 mg/mL | nih.gov |

| Gentisic Acid | Candida albicans | 3.00 mg/mL | nih.gov |

| Gentisic Acid | Cutibacterium acnes | 3.60 mg/mL | nih.gov |

Furthermore, the hydroquinone core of the molecule is a well-documented antimicrobial agent. Research has shown that hydroquinone exhibits strong antibacterial activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and extended-spectrum β-lactamase producing (ESBL-SA) strains. nih.govosti.gov The mechanism of action for hydroquinone involves the destruction of the bacterial cell wall and membrane, leading to increased permeability and the leakage of intracellular contents. nih.govresearchgate.net It also affects protein synthesis and gene expression within the bacteria. nih.govresearchgate.net Given that this compound is a hydroquinone derivative, it is plausible that it shares a similar mechanism of action.

There is a lack of published studies that directly compare the antimicrobial potency of this compound with established parent antibiotics. However, research on other novel amide derivatives provides a basis for how such analyses are conducted. For instance, studies on ciprofloxacin (B1669076) amide derivatives showed that chemical modification could enhance antibacterial activity against both gram-positive and gram-negative bacteria compared to the parent ciprofloxacin. ekb.eg In one case, the MIC of an amide derivative was lower (0.35-0.42 µg/mL) than the parent antibiotic against certain bacterial strains. ekb.eg Similarly, synthesizing amide derivatives of other compounds has been shown to improve activity against resistant pathogens like MRSA. nih.gov Such comparative analyses are crucial for determining whether a new derivative offers a therapeutic advantage over existing treatments.

Currently, there are no specific in vivo efficacy studies for this compound reported in the scientific literature. Investigating the in vivo potential of a compound typically follows promising in vitro results.

Standard preclinical animal models, such as murine models of skin or systemic infection, are commonly used to evaluate the efficacy of new antimicrobial agents against Staphylococcus aureus. nih.gov In such studies, key parameters include the reduction in bacterial load in tissues (e.g., skin, spleen, or blood), improvement in clinical signs of infection, and analysis of inflammatory markers. For example, transcriptome analysis of S. aureus in a human prosthetic joint infection revealed the upregulation of virulence genes and specific metabolic pathways, providing insight into the bacteria's behavior in vivo and potential targets for therapy. nih.gov A similar approach would be necessary to validate the therapeutic potential of this compound in a living organism.

The 2,5-dihydroxy functional groups on the benzamide (B126) ring are characteristic of a hydroquinone. Hydroquinones can be oxidized to form quinones, which are chinoid (or quinonoid) substructures. This redox capability is central to the biological activity of many quinone-based compounds.

The antimicrobial mechanism of hydroquinone is tied to this chemistry. It is believed to act by disrupting the bacterial cell wall and membrane, increasing its permeability, and causing the leakage of essential intracellular components like proteins. nih.govresearchgate.net This disruption is often mediated by the generation of reactive oxygen species (ROS) as the hydroquinone cycles to its quinone form. This process can lead to widespread cellular damage. Studies on other quinone derivatives have established their potent activity against multidrug-resistant Gram-positive bacteria, and structure-activity relationship studies aim to define the structural requirements, such as hydrophobicity and the nature of substituents on the quinone core, to maximize this antibacterial activity. mdpi.com Therefore, the chinoid substructure, accessible through the oxidation of this compound, is likely a critical determinant of its potential antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific SAR studies on this compound are not available, the broader field of medicinal chemistry offers principles based on related benzamide and amide structures.

The biological activity of benzamide derivatives can be significantly altered by making specific chemical modifications to the core structure. These modifications can influence the compound's potency, spectrum of activity, and pharmacokinetic properties. General principles derived from studies on various amide derivatives are summarized below.

| Structural Modification | Observed Impact on Antimicrobial Activity | General Principle/Example | Reference |

|---|---|---|---|

| Modification of Amide Side Chain | Can increase or decrease activity. | In fatty acid amides, activity against bacteria increased with the carbon chain length, peaking at 12 carbons. | nih.gov |

| Ring Substituents (Aromatic Ring) | Potency is highly dependent on the nature and position of substituents. | For quinone derivatives, modifying hydrophobicity and the electronic properties of substituents on the quinone core is a key strategy to enhance antibacterial activity. | mdpi.com |

| Introduction of Heterocyclic Moieties | Often enhances antimicrobial activity. | Amide derivatives incorporating cyclopropane (B1198618) have shown moderate activity against Staphylococcus aureus and Escherichia coli. | mdpi.comnih.gov |

| Cyclization of the Peptide/Amide Backbone | Can increase stability and potency. | Cyclic peptides with alternating D- and L-amino acids adopt stable conformations that are active against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Changes in Hydrophobicity | Crucial for membrane interaction and overall activity. | SAR studies on antimicrobial peptoids show a strong correlation between net hydrophobicity and antimicrobial potency. | mdpi.com |

For benzamide-based compounds, modifications such as adding halogen atoms to the phenyl ring or altering the length and functionality of the N-alkyl chain can fine-tune the antimicrobial profile. For example, studies on other substituted benzamides have shown that such changes can modulate activity against MRSA and other resistant pathogens. nih.gov These general findings underscore the importance of systematic chemical modification in developing potent antimicrobial agents from a lead compound like this compound.

Identification of Key Pharmacophores and Structural Motifs

The therapeutic potential of a molecule is fundamentally linked to its three-dimensional structure and the spatial arrangement of its functional groups, collectively known as its pharmacophore. For this compound, the key structural motifs that define its potential biological interactions are the dihydroxylated benzene (B151609) ring, the central amide linkage, and the flexible N-(2-hydroxyethyl) side chain.

Analysis of the molecule reveals several critical pharmacophoric features:

Aromatic Ring: The benzene ring serves as a rigid scaffold and can participate in hydrophobic and π-π stacking interactions with biological targets. researchgate.net

Hydrogen Bond Donors: The molecule possesses four hydrogen bond donor sites: the two phenolic hydroxyl (-OH) groups, the amide proton (N-H), and the terminal alcohol hydroxyl group. nih.gov

Hydrogen Bond Acceptors: There are four potential hydrogen bond acceptor sites: the two phenolic oxygen atoms, the carbonyl oxygen (C=O) of the amide, and the terminal alcohol oxygen. nih.gov

These features are characteristic of many biologically active compounds. For instance, in studies of related benzimidazole (B57391) derivatives, which share structural similarities, the heterocyclic ring was found to engage in crucial π–π stacking interactions. researchgate.net Furthermore, research on other benzamide series has shown that the strategic placement of substituents on the aromatic ring can significantly enhance interactions with viral enzymes or other protein targets. rroij.com The combination of hydrogen bonding capacity and an aromatic system in this compound makes it a versatile scaffold for molecular recognition.

Table 1: Key Pharmacophoric Features of this compound This table is interactive. You can sort and filter the data.

| Pharmacophoric Feature | Structural Motif | Potential Interaction Type | Reference |

|---|---|---|---|

| Aromatic Ring | Dihydroxybenzene | π-π Stacking, Hydrophobic | researchgate.net |

| Hydrogen Bond Donor | Phenolic -OH (x2) | Hydrogen Bonding | nih.gov |

| Hydrogen Bond Donor | Amide N-H | Hydrogen Bonding | nih.gov |

| Hydrogen Bond Donor | Aliphatic -OH | Hydrogen Bonding | nih.gov |

| Hydrogen Bond Acceptor | Phenolic Oxygen (x2) | Hydrogen Bonding | nih.gov |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Hydrogen Bonding | nih.gov |

Computational Approaches to SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity. While specific QSAR models for this compound are not widely published, extensive research on the broader class of benzamide derivatives demonstrates the power of this approach in drug design. unair.ac.idjppres.com These studies are instrumental in predicting the biological activity of novel analogues and guiding synthetic efforts toward more potent compounds. unair.ac.id

Several QSAR studies on benzamide derivatives have successfully built predictive models for various therapeutic targets:

As Glucokinase Activators: A 3D-QSAR study on 43 benzamide derivatives yielded statistically significant models with high correlation coefficients (R² > 0.99) and predictive power (Q² > 0.71), identifying key structural features for activating glucokinase in the context of diabetes treatment. nih.gov

As Anticancer Agents: A QSAR model for benzylidene hydrazine (B178648) benzamides with activity against a human lung cancer cell line produced a robust equation (PIC₅₀ = 0.738 Log S - 0.031 rerank + 0.017 MR - 1.359) with a high correlation coefficient (r = 0.921) and good predictive quality (Q² = 0.61). unair.ac.idjppres.com

As HDAC Inhibitors: Both 2D and 3D-QSAR studies were performed on N-(2-aminophenyl)benzamide derivatives as Histone Deacetylase 2 (HDAC2) inhibitors. The 3D-QSAR model demonstrated excellent predictive capability with a cross-validated coefficient (r²CV) of 0.815, providing clues for structural optimization. researchgate.net

These examples highlight that the benzamide scaffold is highly amenable to QSAR modeling. Such computational approaches can elucidate which molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) are critical for a specific biological activity, thereby rationalizing the structure-activity relationship and accelerating the development of new drug candidates. unair.ac.idnih.gov

Table 2: Examples of QSAR Studies on Benzamide Derivatives This table is interactive. You can sort and filter the data.

| Therapeutic Target | Benzamide Subclass | QSAR Model Type | Key Statistical Result | Reference |

|---|---|---|---|---|

| Glucokinase | General Benzamides | 3D-QSAR (Field-based) | Q² = 0.71 | nih.gov |

| Lung Cancer (A459) | Benzylidene Hydrazine Benzamides | 2D-QSAR | r = 0.921, Q² = 0.61 | unair.ac.idjppres.com |

Potential Interactions with Biological Targets

Based on studies of structurally related compounds, the benzamide scaffold present in this compound is known to interact with a diverse range of biological targets, particularly enzymes. This suggests that the title compound could potentially modulate the activity of several enzyme families. Research has highlighted benzamide derivatives as inhibitors of bacterial cell division proteins like FtsZ, anticancer targets such as DNA topoisomerases, and inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.netnih.gov Furthermore, they have been investigated as activators of metabolic enzymes like glucokinase. nih.gov

Molecular Docking Studies with Enzymes and Receptors

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.net This technique is invaluable for understanding potential binding modes and guiding drug discovery.